molecular formula C33H49Cl3O2 B14945953 (3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate

(3beta,8xi,9xi,14xi,22E,24xi)-stigmasta-5,22-dien-3-yl 3,4,4-trichlorobut-3-enoate

Cat. No.: B14945953
M. Wt: 584.1 g/mol
InChI Key: BZEKFPUECUTWMF-XBKSYRJISA-N
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Description

The compound (3S,10R,13R,17R)-17-[(1R,2E)-4-ETHYL-1,5-DIMETHYL-2-HEXENYL]-10,13-DIMETHYL-2,3,4,7,8,9,10,11,12,13,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-3-YL 3,4,4-TRICHLORO-3-BUTENOATE is a complex organic molecule with a unique structure. This compound belongs to the class of organochlorine compounds, which are known for their diverse chemical properties and applications . The presence of multiple chiral centers and a trichlorobutenoate moiety makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction could lead to alcohols or alkanes .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trichlorobutenoate group is known to interact with enzymes and receptors, leading to various biological effects. The compound may also modulate specific pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H49Cl3O2

Molecular Weight

584.1 g/mol

IUPAC Name

[(3S,10R,13R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C33H49Cl3O2/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(38-30(37)19-29(34)31(35)36)14-16-32(23,5)28(25)15-17-33(26,27)6/h8-10,20-22,24-28H,7,11-19H2,1-6H3/b9-8+/t21-,22?,24+,25?,26-,27?,28?,32+,33-/m1/s1

InChI Key

BZEKFPUECUTWMF-XBKSYRJISA-N

Isomeric SMILES

CCC(/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(=C(Cl)Cl)Cl)C)C)C(C)C

Origin of Product

United States

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